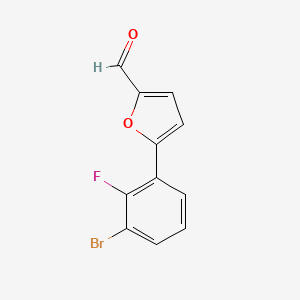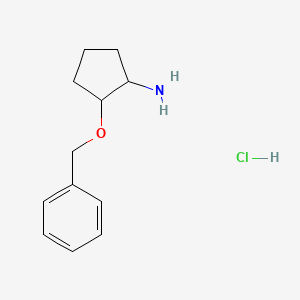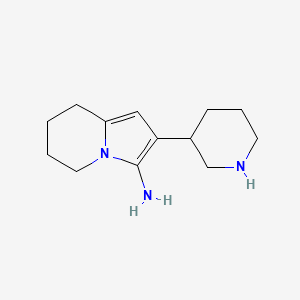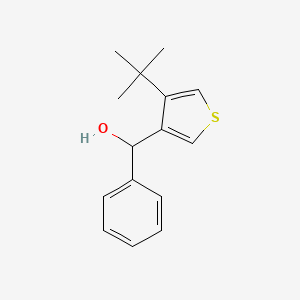![molecular formula C10H13N3O B13083472 5-{[(2S)-1-hydroxybutan-2-yl]amino}pyridine-2-carbonitrile](/img/structure/B13083472.png)
5-{[(2S)-1-hydroxybutan-2-yl]amino}pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(2S)-1-hydroxybutan-2-yl]amino}pyridine-2-carbonitrile is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a hydroxybutyl group attached to an amino group, which is further connected to a pyridine ring with a carbonitrile group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2S)-1-hydroxybutan-2-yl]amino}pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine-5-carbonitrile with (2S)-1-hydroxybutan-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at a temperature range of 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-{[(2S)-1-hydroxybutan-2-yl]amino}pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carbonyl group.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 5-{[(2S)-1-oxobutan-2-yl]amino}pyridine-2-carbonitrile.
Reduction: Formation of 5-{[(2S)-1-hydroxybutan-2-yl]amino}pyridine-2-amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
5-{[(2S)-1-hydroxybutan-2-yl]amino}pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-{[(2S)-1-hydroxybutan-2-yl]amino}pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 5-{[(2S)-1-hydroxypropan-2-yl]amino}pyridine-2-carbonitrile
- 5-{[(2S)-1-hydroxybutan-2-yl]amino}pyridine-2-amine
- 5-{[(2S)-1-hydroxybutan-2-yl]amino}pyridine-2-carboxamide
Uniqueness
Compared to similar compounds, 5-{[(2S)-1-hydroxybutan-2-yl]amino}pyridine-2-carbonitrile exhibits unique properties due to the presence of the hydroxybutyl group and the carbonitrile functionality
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-[[(2S)-1-hydroxybutan-2-yl]amino]pyridine-2-carbonitrile |
InChI |
InChI=1S/C10H13N3O/c1-2-8(7-14)13-10-4-3-9(5-11)12-6-10/h3-4,6,8,13-14H,2,7H2,1H3/t8-/m0/s1 |
InChI Key |
DVFAHWSVSLEXOS-QMMMGPOBSA-N |
Isomeric SMILES |
CC[C@@H](CO)NC1=CN=C(C=C1)C#N |
Canonical SMILES |
CCC(CO)NC1=CN=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate](/img/structure/B13083400.png)


![2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide](/img/structure/B13083417.png)
![4-Chloro-1-(2-chloro-2-phenylethyl)-6-(ethylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13083426.png)
![3-Bromo-5-ethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13083430.png)
![1,1'-Hexamethylenebis[5-(p-chlorophenyl)biguanide] diacetate xhydrate](/img/structure/B13083438.png)



![5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B13083446.png)



